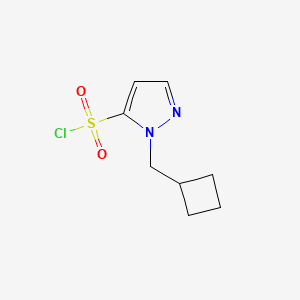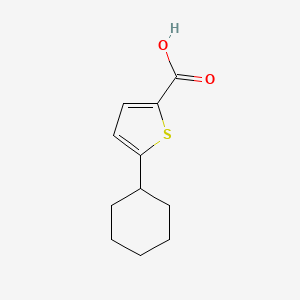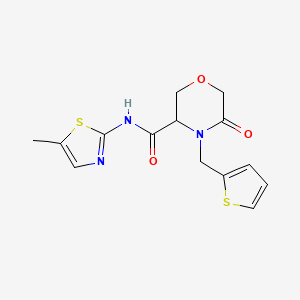![molecular formula C22H20N4O2 B2453949 N-(3,5-dimetilfenil)-3-metil-4-oxo-1-fenil-4,7-dihidro-1H-pirazolo[3,4-b]piridina-5-carboxamida CAS No. 886903-52-2](/img/structure/B2453949.png)
N-(3,5-dimetilfenil)-3-metil-4-oxo-1-fenil-4,7-dihidro-1H-pirazolo[3,4-b]piridina-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C22H20N4O2 and its molecular weight is 372.428. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- DMPP ha mostrado promesa como agente anticancerígeno. Los investigadores han explorado sus efectos en líneas celulares cancerosas, particularmente en la inhibición de la proliferación celular y la inducción de apoptosis. Los estudios mecanísticos sugieren que DMPP interfiere con las vías de señalización clave, lo que lo convierte en un posible candidato para terapias dirigidas contra varios tipos de cáncer .
- La inflamación juega un papel crucial en varias enfermedades. DMPP ha sido estudiado por sus efectos antiinflamatorios. Modula los mediadores inflamatorios, como las citoquinas y las quimioquinas, lo que podría ser beneficioso en condiciones como la artritis reumatoide, la enfermedad inflamatoria intestinal y la neuroinflamación .
- Los trastornos neurodegenerativos, como las enfermedades de Alzheimer y Parkinson, se caracterizan por daño neuronal. DMPP ha demostrado propiedades neuroprotectoras al reducir el estrés oxidativo, mejorar la función mitocondrial y promover la supervivencia neuronal. Estos hallazgos abren vías para una mayor exploración en neuroprotección .
- DMPP exhibe efectos antimicrobianos contra bacterias, hongos y parásitos. Los investigadores han investigado su potencial como alternativa o complemento de los agentes antimicrobianos existentes. Su estructura química única puede ofrecer ventajas en la lucha contra los patógenos resistentes a los medicamentos .
- Las enfermedades cardiovasculares siguen siendo una preocupación de salud global. DMPP ha sido evaluado por sus efectos vasodilatadores, sus posibles propiedades antiarrítmicas y su impacto en la regulación de la presión arterial. Estos estudios tienen como objetivo descubrir estrategias terapéuticas para el manejo de los trastornos cardiovasculares .
- Los enfoques computacionales, como el acoplamiento molecular y la selección virtual, se han empleado para explorar las interacciones de unión de DMPP con objetivos proteicos específicos. Los investigadores utilizan estos conocimientos para diseñar nuevos derivados con perfiles farmacológicos mejorados .
Actividad Anticancerígena
Propiedades Antiinflamatorias
Potencial Neuroprotector
Actividad Antimicrobiana
Aplicaciones Cardiovasculares
Acoplamiento Molecular y Diseño de Fármacos
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-13-9-14(2)11-16(10-13)24-22(28)18-12-23-21-19(20(18)27)15(3)25-26(21)17-7-5-4-6-8-17/h4-12H,1-3H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAFUYUJMCSTDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CNC3=C(C2=O)C(=NN3C4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-4-oxo-N-[2-(2-thienyl)ethyl]-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2453869.png)
![1-benzyl-N-[1-(pyridin-2-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2453870.png)
![2-[(2,4-Dichlorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2453875.png)
![2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2453876.png)


![N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2453883.png)
![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2453884.png)

![4-(Benzylsulfonyl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2453887.png)

![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2453889.png)
